synthesis pathway for 1-allyl-4-bromo-3,5-dimethyl-1H-pyrazole
synthesis pathway for 1-allyl-4-bromo-3,5-dimethyl-1H-pyrazole
An In-depth Technical Guide to the Synthesis of 1-allyl-4-bromo-3,5-dimethyl-1H-pyrazole
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 1-allyl-4-bromo-3,5-dimethyl-1H-pyrazole, a functionalized heterocyclic compound with significant potential in medicinal chemistry and materials science. Pyrazole derivatives are privileged scaffolds in drug discovery, appearing in numerous FDA-approved drugs for a wide range of therapeutic areas, including oncology, inflammation, and infectious diseases.[1][2][3][4] This document details a reliable two-step synthesis, beginning with the regioselective bromination of 3,5-dimethylpyrazole, followed by the N-allylation of the resulting intermediate. The guide is intended for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, detailed experimental protocols, and safety considerations to ensure reproducible and scalable synthesis.
Introduction and Strategic Importance
The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Its unique electronic properties and metabolic stability have made it a cornerstone in the design of bioactive molecules.[3][5] The introduction of various functional groups onto the pyrazole core allows for the fine-tuning of its pharmacological properties, making derivatives like 1-allyl-4-bromo-3,5-dimethyl-1H-pyrazole valuable building blocks for creating diverse chemical libraries.
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The Bromo Group (C4): The bromine atom at the C4 position serves as a versatile synthetic handle. It is strategically positioned for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of aryl, vinyl, or alkynyl moieties to explore new chemical space.
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The Allyl Group (N1): The allyl group can participate in various chemical transformations, including metathesis, isomerization, and addition reactions. It can also play a crucial role in modulating the steric and electronic properties of the molecule, influencing its binding affinity to biological targets.
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The Methyl Groups (C3, C5): The two methyl groups provide steric bulk and influence the overall lipophilicity of the molecule, which can impact its pharmacokinetic profile.
This guide presents a logical and field-proven synthetic approach, breaking down the process into a clear retrosynthetic analysis followed by a detailed examination of each forward-synthesis step.
Retrosynthetic Analysis and Synthesis Strategy
The synthesis of the target molecule, 1-allyl-4-bromo-3,5-dimethyl-1H-pyrazole (IUPAC Name: 4-bromo-3,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrazole)[6], is most logically approached via a two-step sequence. The retrosynthetic breakdown is as follows:
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N-C Bond Disconnection: The primary disconnection is at the N1-allyl bond. This retrosynthetic step suggests that the target molecule can be synthesized from a 4-bromo-3,5-dimethyl-1H-pyrazole intermediate and an allyl electrophile, such as allyl bromide. This is a standard N-alkylation reaction.
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C-Br Bond Disconnection: The second disconnection is at the C4-bromo bond. This suggests that the 4-bromo-3,5-dimethyl-1H-pyrazole intermediate can be prepared from the commercially available and inexpensive starting material, 3,5-dimethylpyrazole, via an electrophilic bromination reaction.
This strategy is advantageous because the symmetry of the 3,5-dimethylpyrazole starting material simplifies the regioselectivity of both the bromination (the C4 position is the only available site for substitution) and the subsequent N-allylation (the two nitrogen atoms are chemically equivalent).
Synthetic Pathway and Mechanistic Discussion
Step 1: Electrophilic Bromination of 3,5-Dimethylpyrazole
The first step is the synthesis of the key intermediate, 4-bromo-3,5-dimethyl-1H-pyrazole. This is achieved through the electrophilic aromatic substitution of 3,5-dimethylpyrazole.
Reaction: 3,5-Dimethylpyrazole → 4-Bromo-3,5-dimethyl-1H-pyrazole
Mechanism and Reagent Choice: The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The C4 position is the most electron-rich and sterically accessible site, leading to highly regioselective substitution. The reaction proceeds via the classical mechanism of electrophilic aromatic substitution.
While molecular bromine (Br₂) in a solvent like acetic acid or chloroform can be used, N-Bromosuccinimide (NBS) is often the preferred brominating agent in a laboratory setting.
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Expertise & Causality: The choice of NBS is deliberate. It is a solid, making it easier and safer to handle than liquid bromine. Reactions with NBS often proceed under milder conditions and generate fewer hazardous by-products (succinimide vs. HBr). The succinimide by-product is easily removed by filtration or aqueous workup, simplifying purification.
Quantitative Data Summary (Step 1)
| Parameter | Value | Rationale / Reference |
| Starting Material | 3,5-Dimethylpyrazole | Commercially available precursor.[7] |
| Reagent | N-Bromosuccinimide (NBS) | Mild, selective, and safe brominating agent. |
| Solvent | Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂) | Provides good solubility for reactants and is relatively inert. |
| Temperature | 0 °C to Room Temperature | Allows for controlled reaction kinetics and minimizes side reactions. |
| Reaction Time | 2-4 hours | Typically sufficient for full conversion, monitored by TLC. |
| Expected Yield | >90% | High efficiency is common for this transformation. |
Step 2: N-Allylation of 4-bromo-3,5-dimethylpyrazole
The second step involves the alkylation of the N-H proton of the pyrazole ring with an allyl group to yield the final product.
Reaction: 4-Bromo-3,5-dimethyl-1H-pyrazole → 1-Allyl-4-bromo-3,5-dimethyl-1H-pyrazole
Mechanism and Reagent Choice: This reaction is a nucleophilic substitution (Sₙ2). A base is required to deprotonate the pyrazole N-H, generating the pyrazolate anion. This potent nucleophile then attacks the electrophilic carbon of allyl bromide, displacing the bromide leaving group.
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Expertise & Causality: The choice of base is critical for success.
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Strong Bases (e.g., NaH): Sodium hydride provides rapid and irreversible deprotonation, driving the reaction to completion. However, it is pyrophoric and requires strictly anhydrous conditions.
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Weaker Bases (e.g., K₂CO₃, Cs₂CO₃): Carbonate bases are safer, non-pyrophoric, and often sufficient for this type of alkylation, especially in polar aprotic solvents like DMF or Acetone.[8] They are the preferred choice for process safety and scalability. The reaction with K₂CO₃ is a solid-liquid phase transfer process, which is highly effective and practical.[8]
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Because the 4-bromo-3,5-dimethyl-1H-pyrazole intermediate is symmetrical, the N-allylation occurs without regioselectivity issues, yielding a single product.[5]
Quantitative Data Summary (Step 2)
| Parameter | Value | Rationale / Reference |
| Starting Material | 4-Bromo-3,5-dimethyl-1H-pyrazole | Synthesized in Step 1.[9] |
| Reagent | Allyl Bromide | Effective and common allylating agent. |
| Base | Potassium Carbonate (K₂CO₃) | Safe, effective, and economical base.[8] |
| Solvent | Acetone or Acetonitrile (CH₃CN) | Polar aprotic solvent that facilitates Sₙ2 reactions.[8] |
| Temperature | Room Temperature to Reflux (56 °C for Acetone) | Moderate temperature provides a good reaction rate. |
| Reaction Time | 6-12 hours | Monitored by TLC for completion. |
| Expected Yield | 85-95% | N-alkylation of pyrazoles is typically high-yielding.[10] |
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-bromo-3,5-dimethyl-1H-pyrazole
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Materials: 3,5-dimethylpyrazole (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), Acetonitrile, Ethyl Acetate, Saturated Sodium Thiosulfate (Na₂S₂O₃) solution, Brine, Anhydrous Magnesium Sulfate (MgSO₄).
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Procedure:
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To a round-bottom flask equipped with a magnetic stir bar, add 3,5-dimethylpyrazole and dissolve it in acetonitrile (approx. 10 mL per gram of pyrazole).
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Cool the flask in an ice-water bath to 0 °C.
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Slowly add N-Bromosuccinimide in small portions over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
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After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3 hours.
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Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
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Upon completion, pour the reaction mixture into a separatory funnel containing saturated aqueous sodium thiosulfate solution to quench any unreacted bromine.
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Extract the aqueous layer three times with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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The resulting crude solid can be purified by recrystallization from a hexane/ethyl acetate mixture to yield 4-bromo-3,5-dimethyl-1H-pyrazole as a white crystalline solid.
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Protocol 2: Synthesis of 1-allyl-4-bromo-3,5-dimethyl-1H-pyrazole
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Materials: 4-bromo-3,5-dimethyl-1H-pyrazole (1.0 eq), Allyl bromide (1.2 eq), Anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq), Acetone, Ethyl Acetate, Water, Brine, Anhydrous Magnesium Sulfate (MgSO₄), Silica Gel.
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Procedure:
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To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 4-bromo-3,5-dimethyl-1H-pyrazole, anhydrous potassium carbonate, and acetone (approx. 15 mL per gram of pyrazole).
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Stir the suspension vigorously and add allyl bromide dropwise via syringe.
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Heat the mixture to reflux (approx. 56 °C) and maintain for 8-12 hours.
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Monitor the reaction progress by TLC until the starting material is consumed.
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Cool the reaction to room temperature and filter off the inorganic salts (K₂CO₃ and KBr). Wash the solid cake with a small amount of acetone.
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Combine the filtrates and concentrate under reduced pressure to remove the acetone.
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Redissolve the resulting crude oil/solid in ethyl acetate and transfer to a separatory funnel.
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Wash the organic layer sequentially with water and then brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford 1-allyl-4-bromo-3,5-dimethyl-1H-pyrazole as a pure product, typically a colorless oil or low-melting solid.[]
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Product Characterization
The identity and purity of the final product, 1-allyl-4-bromo-3,5-dimethyl-1H-pyrazole (CAS: 13369-76-1, Molecular Formula: C₈H₁₁BrN₂, Molecular Weight: 215.1 g/mol )[][12], should be confirmed using standard analytical techniques.
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¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include:
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Two singlets for the two non-equivalent methyl groups (C3-CH₃ and C5-CH₃).
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A multiplet for the vinylic proton (-CH=CH₂).
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A doublet of doublets for the terminal methylene protons (=CH₂).
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A doublet for the allylic methylene protons (-CH₂-).
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¹³C NMR (Carbon Nuclear Magnetic Resonance): Expected signals for all 8 unique carbon atoms.
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Mass Spectrometry (MS): The mass spectrum should show a characteristic isotopic pattern for a molecule containing one bromine atom (M⁺ and M⁺+2 peaks in an approximate 1:1 ratio).
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Infrared (IR) Spectroscopy: Key stretches would include C-H (aliphatic and vinylic), C=C (vinylic), and C=N (pyrazole ring).
Safety and Handling Considerations
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N-Bromosuccinimide (NBS): Is an irritant. Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated fume hood.
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Allyl Bromide: Is a lachrymator, toxic, and corrosive. It should be handled with extreme care in a fume hood, using appropriate personal protective equipment (gloves, safety glasses, lab coat).
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Solvents: Acetonitrile, acetone, and ethyl acetate are flammable. Keep away from ignition sources.
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General Practices: Standard laboratory safety procedures should be followed at all times.
Conclusion
The two-step synthesis pathway detailed in this guide, commencing with the bromination of 3,5-dimethylpyrazole and concluding with the N-allylation of the resulting intermediate, represents an efficient, scalable, and reliable method for producing 1-allyl-4-bromo-3,5-dimethyl-1H-pyrazole. The strategic choices of reagents, such as NBS for bromination and K₂CO₃ for alkylation, enhance the safety and practicality of the procedure without compromising yield. This functionalized pyrazole serves as a valuable building block for further synthetic elaboration, making this protocol highly relevant for professionals in drug discovery and chemical synthesis.
References
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Norman, N. J., Bao, S., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Journal of Organic Chemistry. Available at: [Link][10][13]
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Silva, A. M. S., & Pinto, D. C. G. A. (2021). Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds. Molecules. Available at: [Link][4]
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Patel, H. V., et al. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals. Available at: [Link][8]
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